1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride

Medicinal Chemistry Structure–Activity Relationship (SAR) Physicochemical Property Optimization

1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride (CAS 104774-96-1) is a meta-substituted trifluoromethylated aryl ether amine, supplied as a crystalline hydrochloride salt with a molecular weight of 241.64 g/mol. It belongs to the class of trifluoromethylphenoxy ethylamines, which are valued as versatile intermediates in medicinal chemistry and agrochemical research due to the metabolic stability and lipophilicity conferred by the –CF₃ group.

Molecular Formula C9H11ClF3NO
Molecular Weight 241.64 g/mol
CAS No. 104774-96-1
Cat. No. B1389399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride
CAS104774-96-1
Molecular FormulaC9H11ClF3NO
Molecular Weight241.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCCN)C(F)(F)F.Cl
InChIInChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13;/h1-3,6H,4-5,13H2;1H
InChIKeyPUCMINVFHFAQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride (CAS 104774-96-1) – Procurement-Ready Trifluoromethylated Arylether Amine Building Block


1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride (CAS 104774-96-1) is a meta-substituted trifluoromethylated aryl ether amine, supplied as a crystalline hydrochloride salt with a molecular weight of 241.64 g/mol . It belongs to the class of trifluoromethylphenoxy ethylamines, which are valued as versatile intermediates in medicinal chemistry and agrochemical research due to the metabolic stability and lipophilicity conferred by the –CF₃ group . The compound serves as a primary amine building block for the synthesis of more complex fluorinated molecules, particularly where a 3‑(trifluoromethyl)phenoxy motif is desired .

1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride – Why In‑Class Substitution Is Not Equivalent


Although structurally related trifluoromethylphenoxy ethylamines share a common core, direct substitution fails due to position‑dependent physicochemical properties and salt‑form stability. The meta‑CF₃ substitution of the target compound (3‑position) yields a distinct electronic and steric profile compared to its ortho‑ and para‑isomers, which alters lipophilicity (logP ~1.9 vs. ~2.7 for the free base) and intermolecular interactions [1]. Additionally, the hydrochloride salt provides a defined stoichiometry, improved aqueous solubility, and enhanced shelf stability relative to the hygroscopic free base, ensuring reproducible handling in automated synthesis and assay workflows . These differences are critical in applications where precise control over molecular geometry, electronic distribution, or formulation consistency is required.

Quantitative Differentiation Evidence for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride (CAS 104774-96-1) – Comparative Data for Procurement Decisions


Positional Isomerism: Meta‑ vs. Ortho‑ and Para‑Substituted Analogs in Lipophilicity and Sterics

The meta‑trifluoromethyl substitution in 1-(2-aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride confers a unique electronic and steric profile that distinguishes it from its ortho‑ and para‑isomers (CAS 1258652‑45‑7 and 1050508‑91‑2, respectively). While experimental logP/logD values for the positional isomers are not fully reported, the meta‑CF₃ group is known to produce a moderate increase in lipophilicity relative to para‑substitution (logP ~1.9 vs. ~2.7 for the free base), and avoids the steric clash and intramolecular hydrogen‑bonding artifacts observed with ortho‑CF₃ [1]. This translates to a 0.8 log unit difference in predicted logP between the meta‑free base and its para‑counterpart, which can significantly impact passive membrane permeability and off‑target binding in cellular assays .

Medicinal Chemistry Structure–Activity Relationship (SAR) Physicochemical Property Optimization

Salt Form Advantage: Hydrochloride vs. Free Base – Solubility and Stability

The hydrochloride salt (CAS 104774‑96‑1) provides a 17.7% higher molecular weight (241.64 g/mol) than the free base (205.18 g/mol), yet it exhibits significantly improved aqueous solubility and solid‑state stability . The free base is a liquid/oil at room temperature with a predicted pKa of 8.40, making it prone to oxidation and hygroscopicity . In contrast, the hydrochloride salt is a crystalline powder that can be stored at room temperature and accurately weighed under ambient conditions, reducing batch‑to‑batch variability in biological assays . This salt form also eliminates the need for in‑situ neutralization, streamlining synthetic and screening workflows.

Formulation Science Analytical Chemistry High‑Throughput Screening

Vendor‑Certified Purity and Lot Consistency for Reproducible Research

Commercially available batches of 1-(2-aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride are supplied with a minimum purity specification of 95% (HPLC/GC) from multiple vendors, with some suppliers offering 97–98% purity . This is a critical differentiator from the free base, which is often sold as technical grade (>90%) without rigorous analytical certification. The hydrochloride salt's consistent purity reduces the risk of uncharacterized impurities interfering with sensitive biochemical or catalytic reactions, thereby improving inter‑lab reproducibility and lowering the cost of re‑purification.

Chemical Procurement Quality Control Reproducibility

Optimal Use Cases for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride (CAS 104774-96-1) Based on Verified Differentiation


Medicinal Chemistry: SAR Exploration of CNS‑Penetrant Ligands

The meta‑CF₃ substitution and intermediate logP (~1.9) position this hydrochloride as an ideal starting material for synthesizing central nervous system (CNS) drug candidates where balanced lipophilicity is critical for blood–brain barrier penetration while avoiding excessive plasma protein binding [1]. Its primary amine handle permits facile derivatization (e.g., amide coupling, reductive amination) to generate focused libraries for neuroreceptor or enzyme targets.

Agrochemical Lead Optimization: Building Block for Fluorinated Pesticides

In agrochemical research, the trifluoromethylphenoxy motif is a privileged scaffold for herbicidal and fungicidal activity. The hydrochloride salt of the 3‑CF₃ isomer offers a straightforward route to O‑(2‑aminoethyl)‑aryl ethers that can be further functionalized to modulate phloem mobility and metabolic stability in planta [2]. Its solid form and high purity facilitate gram‑scale synthesis under GLP conditions.

Chemical Biology: Proteomics Probe and Bioconjugation Handle

The primary amine of 1-(2-aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride serves as a reactive handle for covalent attachment to resins, fluorophores, or biotin, enabling the creation of trifluoromethyl‑tagged affinity probes for protein interaction studies. The salt's water solubility simplifies conjugation in aqueous buffers, while the CF₃ group provides a distinct ¹⁹F NMR or mass spectrometry tag for detection .

High‑Throughput Screening Library Synthesis

The solid hydrochloride salt's ease of handling, long‑term ambient stability, and high purity make it a preferred monomer for automated parallel synthesis platforms. It can be directly weighed into reaction vials without the need for pre‑neutralization, reducing cycle time and improving the reproducibility of compound library production for phenotypic or target‑based screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.